molecular formula C20H21FN6O2S B2917161 4-fluoro-N-(2-(6-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide CAS No. 897619-56-6

4-fluoro-N-(2-(6-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide

Cat. No.: B2917161
CAS No.: 897619-56-6
M. Wt: 428.49
InChI Key: OFIDPADVAXWWSO-UHFFFAOYSA-N
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Description

4-fluoro-N-(2-(6-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide is a novel chemical entity designed for advanced pharmacological and chemical biology research. This compound features a complex molecular architecture that integrates a [1,2,4]triazolo[4,3-b]pyridazine core, a moiety recognized in medicinal chemistry for its diverse biological activities . The structure is further elaborated with a 4-fluorobenzamide group and a 2-(pyrrolidin-1-yl)-2-oxoethylthio chain, which may influence its physicochemical properties and target binding affinity. The [1,2,4]triazolo[4,3-a]pyridine scaffold, a closely related heterocyclic system, has been extensively studied and demonstrated significant antimicrobial potential against a spectrum of major Gram-positive pathogens, including newer multidrug-resistant strains . Furthermore, this class of compounds has shown neuroprotective properties in scientific studies, indicating its potential utility in neuroscience research . The incorporation of a pyrrolidine subunit, as seen in the 2-oxo-2-pyrrolidin-1-ylethyl segment of this molecule, is a common strategy in drug design to modulate characteristics such as molecular rigidity and solubility . Researchers may find this compound particularly valuable for investigating new therapeutic agents or as a tool compound for probing biological mechanisms. This product is provided For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

4-fluoro-N-[2-[6-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN6O2S/c21-15-5-3-14(4-6-15)20(29)22-10-9-17-24-23-16-7-8-18(25-27(16)17)30-13-19(28)26-11-1-2-12-26/h3-8H,1-2,9-13H2,(H,22,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFIDPADVAXWWSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CSC2=NN3C(=NN=C3CCNC(=O)C4=CC=C(C=C4)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(2-(6-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide typically involves multiple steps:

    Formation of the Triazolopyridazine Core: This step often starts with the cyclization of appropriate hydrazine derivatives with pyridazine precursors under acidic or basic conditions.

    Introduction of the Thioether Linkage: The triazolopyridazine intermediate is then reacted with a suitable thiol compound, such as 2-oxo-2-(pyrrolidin-1-yl)ethanethiol, under nucleophilic substitution conditions.

    Attachment of the Fluorobenzamide Group: The final step involves coupling the intermediate with 4-fluorobenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The fluorine atom on the benzamide ring can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

Biologically, the compound may exhibit interesting pharmacological properties due to its structural similarity to known bioactive molecules. It could be investigated for potential antimicrobial, antiviral, or anticancer activities.

Medicine

In medicine, the compound could be explored as a potential therapeutic agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of oncology and infectious diseases.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism by which 4-fluoro-N-(2-(6-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide exerts its effects would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazolopyridazine core could play a crucial role in these interactions, potentially inhibiting or activating specific pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The following compounds share structural motifs with the target molecule, differing primarily in substituents and core modifications:

Compound Name / Source Key Structural Features Molecular Formula Molecular Weight (g/mol) Notable Differences vs. Target Compound
Target Compound 4-fluorobenzamide, triazolo[4,3-b]pyridazine, pyrrolidinyl-oxoethyl thioether C20H21FN6O2S 428.5
N-(2-(6-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide 4-methoxybenzamide, difluorophenylamino-oxoethyl thioether C23H20F2N6O3S 498.5 - Methoxy vs. fluoro substituent on benzamide
- Difluorophenylamino vs. pyrrolidinyl group
EP 3 532 474 B1 Example 284 5-chlorobenzamide, triazolo[4,3-a]pyridine, trifluoropropoxy group C23H17ClF3N5O3 528.9 - Chloro substituent
- Triazolo[4,3-a]pyridine core vs. triazolo[4,3-b]pyridazine
EP 3 532 474 B1 Example 285 5-chlorobenzamide, triazolo[4,3-a]pyridine, methylpyridazinyl group C22H19ClN8O3 503.9 - Pyridazinyl vs. fluorobenzamide
- Triazolo[4,3-a]pyridine core
Key Observations:

Core Modifications: Compounds in EP 3 532 474 B1 use a triazolo[4,3-a]pyridine core, differing in ring fusion position from the target’s triazolo[4,3-b]pyridazine.

Substituent Effects: Electron-Withdrawing Groups: The target’s 4-fluoro substituent may enhance lipophilicity and metabolic stability compared to the 4-methoxy group in , which could increase polarity.

Molecular Weight : The target (428.5 g/mol) is lighter than analogues in (498.5 g/mol) and (503.9 g/mol), suggesting better bioavailability under Lipinski’s rules.

Implications of Structural Differences

Physicochemical Properties: Lipophilicity: Fluorine and chlorine substituents (e.g., in ) increase logP compared to methoxy groups. Solubility: The pyrrolidinyl group in the target may improve aqueous solubility relative to aromatic side chains (e.g., difluorophenylamino in ).

Biological Activity :

  • The triazolo[4,3-b]pyridazine core in the target may exhibit distinct target binding compared to triazolo[4,3-a]pyridine cores due to altered ring geometry .
  • Substituent variations (e.g., fluoro vs. chloro) could modulate selectivity for enzymes like kinases or proteases, though specific activity data are unavailable.

Methodological Considerations for Similarity Analysis

As highlighted in , structural similarity assessments rely on molecular descriptors (e.g., fingerprints, pharmacophores). The target and its analogues share sufficient similarity to hypothesize overlapping biological targets, but substituent differences likely fine-tune potency, off-target effects, and ADME profiles.

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